molecular formula C11H9ClN2O B8369008 2-Chloro-4-(pyridin-2-ylmethoxy)pyridine

2-Chloro-4-(pyridin-2-ylmethoxy)pyridine

Cat. No.: B8369008
M. Wt: 220.65 g/mol
InChI Key: FMGLNPKBXKILQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(pyridin-2-ylmethoxy)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2 and a pyridin-2-ylmethoxy group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications span drug discovery, particularly in kinase inhibitors, where the pyridinylmethoxy moiety often enhances target binding .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-(pyridin-2-ylmethoxy)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-11-7-10(4-6-14-11)15-8-9-3-1-2-5-13-9/h1-7H,8H2

InChI Key

FMGLNPKBXKILQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-chloro-4-(pyridin-2-ylmethoxy)pyridine with structurally related pyridine derivatives, focusing on substituent effects, synthetic routes, and biological relevance.

Substituent Variations and Reactivity

2-Chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile (Compound 7)
  • Structure : Replaces the pyridinylmethoxy group with a 5-chlorothiophene ring.
  • Synthesis: Prepared via POCl3-mediated chlorination of thienyl-containing pyridinone precursors .
2-Chloro-4-(trifluoromethyl)pyridine
  • Structure : Substitutes the pyridinylmethoxy group with a trifluoromethyl (-CF3) group.
  • Properties: The -CF3 group is strongly electron-withdrawing, increasing electrophilicity at the chlorine-bearing carbon. This enhances reactivity in cross-coupling reactions, a trait less pronounced in the methoxy-substituted target compound .
2-Chloro-4-(methylthio)pyridine
  • Structure : Features a methylthio (-SCH3) group at position 4.
  • Reactivity: The -SCH3 group is a weaker electron donor than -OCH2-pyridinyl, leading to reduced resonance stabilization. This may result in slower reaction rates in SNAr (nucleophilic aromatic substitution) compared to the target compound .

Pharmacological Analogues

3-Chloro-4-(pyridin-2-ylmethoxy)benzenamine (A1, A2, Neratinib)
  • Structure : Shares the pyridin-2-ylmethoxy group but incorporates a benzene ring and amine group.
  • Binding Mode : Exhibits similar interactions with Val726 and Leu718 residues in kinase targets. However, steric tension from the spiral ring in the target compound reduces compatibility with the active site compared to planar benzenamine derivatives .
  • Biological Impact : Modifications at the 2-position (e.g., chlorine vs. amine) significantly influence anti-tumor activity and kinase selectivity.
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives
  • Structure : Retains the pyridin-2-ylmethoxy group but adds a urea linker and aryl substituents.
  • Synthesis : Synthesized via Pd-C catalytic hydrogenation and isocyanate coupling, diverging from the SNAr pathways typical of chloropyridines .
  • Activity : The urea moiety enhances hydrogen-bonding capacity, improving affinity for ATP-binding pockets in kinases compared to the parent chloropyridine.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent Melting Point (°C) Solubility Profile
2-Chloro-4-(pyridin-2-ylmethoxy)pyridine ~221.6 Pyridinylmethoxy Not reported Moderate in polar aprotic solvents
2-Chloro-4-(trifluoromethyl)pyridine 181.5 Trifluoromethyl Not reported High in DMSO, low in water
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine HCl 274.2 Methoxypropoxy, HCl Not reported High aqueous solubility (salt form)
2-Chloro-4-(chloromethyl)pyridine 162.0 Chloromethyl Not reported Low in water, soluble in THF

Preparation Methods

Direct Chlorination of 4-Hydroxypyridine

4-Hydroxypyridine undergoes electrophilic aromatic substitution using chlorinating agents like phosphorus oxychloride (POCl₃). However, competing side reactions at the hydroxyl group necessitate protective strategies:

Methodology

  • Protection : Silylation of the 4-hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.

  • Chlorination : Treatment with POCl₃ at 80–100°C for 4–6 hours achieves 2-chloro-4-((tert-butyldimethylsilyl)oxy)pyridine.

  • Deprotection : Fluoride-mediated cleavage (e.g., tetrabutylammonium fluoride) yields 2-chloro-4-hydroxypyridine.

Yield : 58–65% over three steps.

Directed Ortho-Metalation

Directed lithiation enables precise functionalization of pyridine derivatives. Using a removable directing group (e.g., pivaloyl):

Procedure

  • Protection : 4-Hydroxypyridine is acylated with pivaloyl chloride.

  • Lithiation : Reaction with LDA at −78°C generates a stabilized lithio intermediate at position 2.

  • Quenching : Addition of hexachloroethane introduces chlorine.

  • Deprotection : Basic hydrolysis removes the pivaloyl group.

Yield : 70–75%.

Synthesis of Pyridin-2-ylmethanol

Reduction of Pyridine-2-carbaldehyde

Pyridine-2-carbaldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0°C:

Pyridine-2-carbaldehydeNaBH4,MeOHPyridin-2-ylmethanol\text{Pyridine-2-carbaldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Pyridin-2-ylmethanol}

Yield : 85–90%.

Grignard Addition to Pyridine-2-carbonitrile

Reaction of pyridine-2-carbonitrile with methylmagnesium bromide forms a secondary alcohol after hydrolysis:

NC-C5H4NMeMgBrMe-C(OH)-C5H4NH2OPyridin-2-ylmethanol\text{NC-C}5\text{H}4\text{N} \xrightarrow{\text{MeMgBr}} \text{Me-C(OH)-C}5\text{H}4\text{N} \xrightarrow{\text{H}_2\text{O}} \text{Pyridin-2-ylmethanol}

Yield : 60–65%.

O-Alkylation of 2-Chloro-4-hydroxypyridine

Mitsunobu Reaction

The Mitsunobu reaction couples 2-chloro-4-hydroxypyridine with pyridin-2-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

2-Cl-4-OH-C5H3N+Pyridin-2-ylmethanolDEAD, PPh3Target Compound\text{2-Cl-4-OH-C}5\text{H}3\text{N} + \text{Pyridin-2-ylmethanol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

Conditions : THF, 0°C to room temperature, 12–24 hours.
Yield : 50–55%.

Lewis Acid-Mediated Alkylation

Adapting methods from piperidine alkylation, 2-chloro-4-hydroxypyridine reacts with pyridin-2-ylmethyl trichloroacetimidate in the presence of BF₃·OEt₂:

2-Cl-4-OH-C5H3N+ImidateBF3Target Compound\text{2-Cl-4-OH-C}5\text{H}3\text{N} + \text{Imidate} \xrightarrow{\text{BF}_3} \text{Target Compound}

Advantages : Faster reaction (2–4 hours) and higher yield (75–80%) compared to Mitsunobu.

Alternative Pathways: Chlorination Post-Alkylation

POCl₃-Mediated Chlorination

4-(Pyridin-2-ylmethoxy)pyridin-2-ol is treated with POCl₃ at 50–60°C for 4–6 hours:

4-(Pyridin-2-ylmethoxy)pyridin-2-olPOCl3Target Compound\text{4-(Pyridin-2-ylmethoxy)pyridin-2-ol} \xrightarrow{\text{POCl}_3} \text{Target Compound}

Yield : 70–75%.

Vilsmeier-Haack Reaction

Using N-chlorosuccinimide (NCS) and dimethylformamide (DMF), hydroxyl groups are converted to chlorides:

4-(Pyridin-2-ylmethoxy)pyridin-2-olNCS, DMFTarget Compound\text{4-(Pyridin-2-ylmethoxy)pyridin-2-ol} \xrightarrow{\text{NCS, DMF}} \text{Target Compound}

Yield : 65–70%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Mitsunobu ReactionO-Alkylation, DEAD/PPh₃50–55%Mild conditionsLow yield, costly reagents
Lewis Acid AlkylationTrichloroacetimidate, BF₃75–80%High yield, fastRequires imidate synthesis
POCl₃ ChlorinationPost-alkylation chlorination70–75%Scalable, simpleHarsh conditions, corrosion

Industrial-Scale Considerations

Cost Efficiency

  • Lewis Acid-Mediated Alkylation : Preferred for high-volume production due to shorter reaction times and superior yields.

  • POCl₃ Chlorination : Economical for facilities equipped to handle corrosive reagents.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–O bond formation using iridium catalysts shows promise for milder O-alkylation.

Flow Chemistry

Continuous-flow systems enhance heat transfer and safety in exothermic steps (e.g., POCl₃ reactions) .

Q & A

Q. What are the most reliable synthetic routes for 2-Chloro-4-(pyridin-2-ylmethoxy)pyridine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 2-chloro-4-hydroxypyridine and 2-(chloromethyl)pyridine derivatives. Key steps include:

  • Reagent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield by facilitating anion transfer .
    Example protocol :
StepReagents/ConditionsPurpose
12-Chloro-4-hydroxypyridine, 2-(chloromethyl)pyridineCore reactants
2K₂CO₃, DMF, 70°C, 12hBase-mediated substitution
3Column chromatography (SiO₂, EtOAc/Hexane)Purification

Q. How is the compound characterized to confirm structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR resolves pyridine ring protons (δ 7.5–8.5 ppm) and methoxy group protons (δ 4.5–5.0 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC : Purity >95% validated using C18 columns (ACN/H₂O gradient) .

Q. What are the primary biological activities reported for this compound?

Studies show antiproliferative effects against cancer cell lines (e.g., A549, HCT-116) via kinase inhibition (e.g., BRAF). Activity is modulated by:

  • Electron-withdrawing substituents : Enhance binding to hydrophobic kinase pockets.
  • Methoxy positioning : Affects hydrogen bonding with catalytic lysine residues .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

A structure-activity relationship (SAR) study reveals:

SubstituentPositionEffect on IC₅₀ (A549 cells)
−OCH₂CF₃C4IC₅₀ = 0.12 µM (optimal)
−F/−ClA ringIC₅₀ improves 2–3× vs. −OCH₃
Dual −CF₃/−ClA ringSynergistic inhibition (IC₅₀ = 0.08 µM)
Key insight : Electron-withdrawing groups enhance cellular uptake and target affinity .

Q. What computational methods validate target binding, and how are docking discrepancies resolved?

  • Molecular docking (MVD software) : Predicts binding modes to BRAF (PDB: 1UWH).
    • Hydrogen bonds : Pyridine N with Lys483; urea NH with Asp593.
    • Van der Waals interactions : Chloro group with hydrophobic pocket.
  • Discrepancy resolution :
    • Compare docking scores (e.g., MolDock Score) across software (AutoDock, Schrödinger).
    • Validate with mutagenesis studies (e.g., Lys483Ala reduces activity 10×) .

Q. How can conflicting data on cytotoxicity and selectivity be addressed experimentally?

  • Dose-response validation : Repeat MTT assays with triplicate technical replicates.
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity.
  • Metabolic stability : Use liver microsomes (human/rat) to rule out false positives from metabolite interference .

Methodological Challenges

Q. What strategies mitigate byproduct formation during synthesis?

  • Byproduct source : Competing O- vs. N-alkylation.
  • Mitigation :
    • Use bulky bases (e.g., DBU) to favor O-alkylation.
    • Monitor via TLC (Rf = 0.3–0.4 for product vs. 0.6 for byproduct) .

Q. How are stability issues (e.g., hydrolysis) managed in biological assays?

  • Buffer optimization : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation.
  • Storage : Lyophilize and store at −80°C; avoid repeated freeze-thaw cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.